Kinome-Wide Selectivity: BLU9931 vs. Pan-FGFR Inhibitors
BLU9931 demonstrates an exceptionally clean kinome-wide selectivity profile, a critical differentiator from pan-FGFR inhibitors that engage multiple off-target kinases. In a panel of 456 kinases (KinomeScan, DiscoveRx), BLU9931 at 3 µM bound significantly to only FGFR4 (Kd = 6 nM) and CSF1R (Kd = 2,716 nM), yielding a selectivity score S(10) of 0.005 [1]. This is in stark contrast to pan-FGFR inhibitors like LY2874455, which potently inhibit FGFR1-4 and also VEGFR2 (IC50 = 7 nM) .
| Evidence Dimension | Kinome-wide selectivity score (S(10) at 3 µM) |
|---|---|
| Target Compound Data | S(10) = 0.005; Significant binding only to FGFR4 (Kd=6 nM) and CSF1R (Kd=2,716 nM) among 456 kinases tested [1] |
| Comparator Or Baseline | LY2874455 (pan-FGFR inhibitor): Also inhibits VEGFR2 (IC50=7 nM) and FGFR1-4 (IC50=2.8, 2.6, 6.4, 6 nM) |
| Quantified Difference | BLU9931's S(10)=0.005 indicates <1% of tested kinases are inhibited, whereas pan-FGFR inhibitors show broad multi-kinase activity. |
| Conditions | KinomeScan (DiscoveRx) competition binding assay at 3 µM for BLU9931; Biochemical enzyme assays for LY2874455. |
Why This Matters
The clean kinome profile minimizes off-target toxicity risks, making BLU9931 a superior chemical probe for unambiguous target validation and a safer starting point for drug development.
- [1] Chemical Probes Portal. Probe BLU9931. Updated March 15, 2017. Accessed April 18, 2026. View Source
